molecular formula C23H23N5O6S B2583131 N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1020967-58-1

N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2583131
M. Wt: 497.53
InChI Key: BOVDADFDMHVXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O6S and its molecular weight is 497.53. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is part of a broader class of compounds with varied pharmacological activities. Compounds within this category exhibit diverse biological properties, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).

Synthesis and Biological Activity

This compound belongs to a group of novel molecules synthesized for potential biological applications. A similar compound was created showing in vivo analgesic and anti-inflammatory activities. These compounds are characterized by detailed spectroscopic analysis, including 1H-NMR, 13C-NMR, and liquid chromatography–mass spectrometry (Demchenko et al., 2015).

Antimicrobial Evaluation

Similar compounds have been evaluated for antimicrobial and hemolytic activity. They were found to be active against selected microbial species to various extents. These findings indicate the potential of such compounds in antimicrobial applications (Gul et al., 2017).

Antiexudative Activity

Another related compound has been investigated for its antiexudative properties. The study involved synthesizing pyroline derivatives and evaluating their physical, chemical, and biological properties. This research underscores the potential therapeutic applications of these compounds in the treatment of various inflammatory conditions (Chalenko et al., 2019).

Antimicrobial and Antifungal Properties

The compound is part of a group demonstrating significant antimicrobial and antifungal properties. These properties have been confirmed through various spectroscopic techniques, highlighting the compound's potential in treating bacterial and fungal infections (Nagarsha et al., 2023).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S/c1-31-14-5-6-16(32-2)15(12-14)24-18(29)13-28-22(30)20-21(19(26-28)17-4-3-9-34-17)35-23(25-20)27-7-10-33-11-8-27/h3-6,9,12H,7-8,10-11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVDADFDMHVXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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